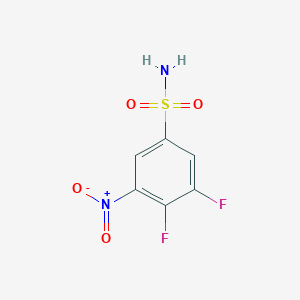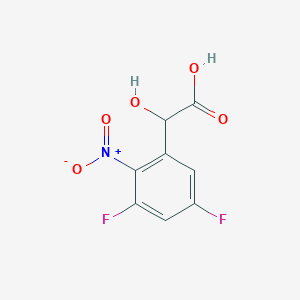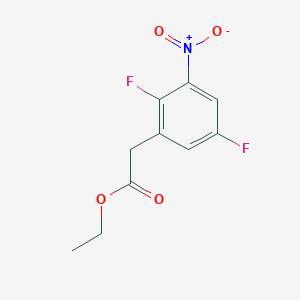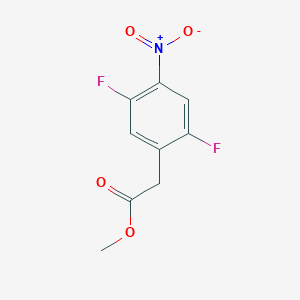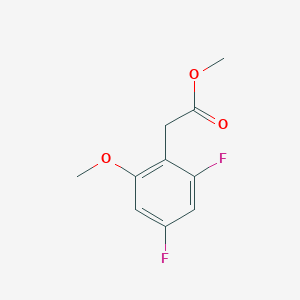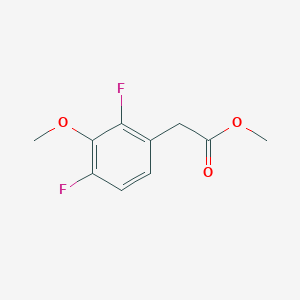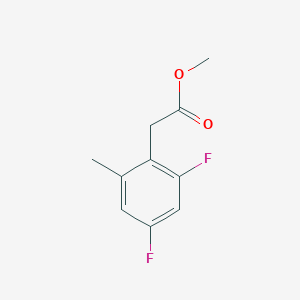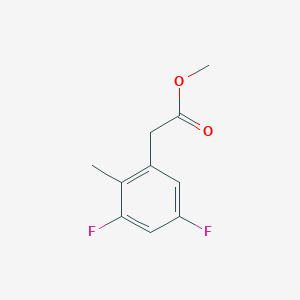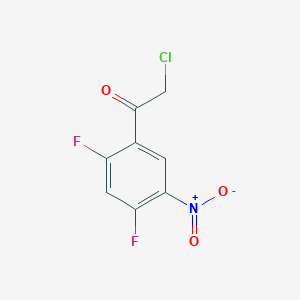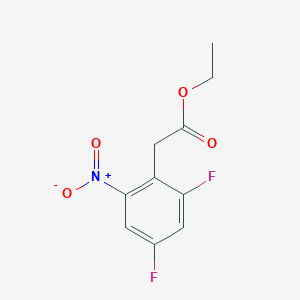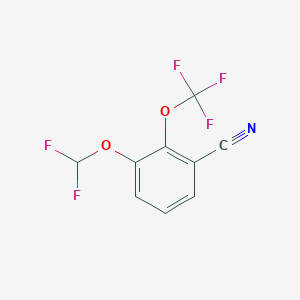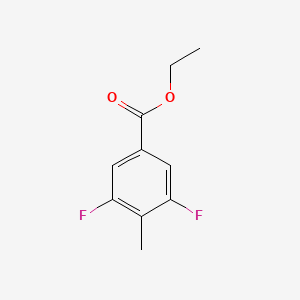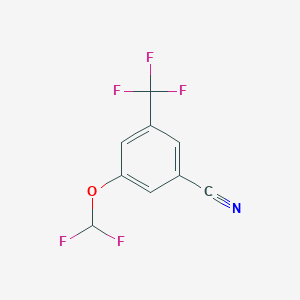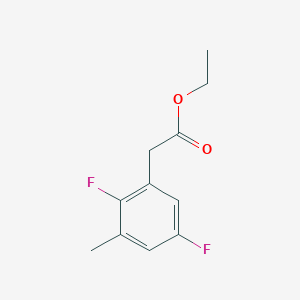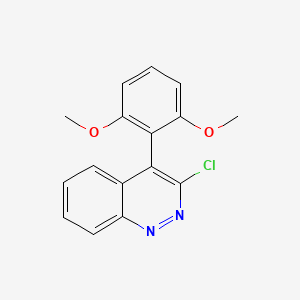
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline
Übersicht
Beschreibung
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a chemical compound that belongs to a class of aromatic organic heterocyclic molecules. It has a CAS Number of 1956386-65-4 and a molecular weight of 300.74 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is C16H13ClN2O2 . The InChI code for this compound is 1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 300.74 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
- Cinnoline derivatives, including those related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, have been utilized in reactions catalyzed by palladium compounds. For instance, 3-bromo- or 3-iodo-cinnoline and their analogues react with terminal alkynes in the presence of Pd and Cu compounds to yield alkynyl-derivatives. These compounds further undergo various transformations, illustrating the versatility of cinnoline derivatives in organic synthesis (Ames & Bull, 1982).
Cyclization Reactions
- Cinnolines, including those structurally related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, are central to various cyclization reactions. These reactions play a crucial role in synthesizing heterocyclic compounds, which are important in the development of pharmaceuticals and other functional materials (Zinchenko et al., 2009).
Novel Synthesis Approaches
- Research has focused on developing efficient synthesis methods for cinnoline derivatives. For example, a novel approach involving organoiron(cyclopentadienyl) complexes has been used to synthesize substituted cinnolines (Sutherland et al., 1988). These innovative methods expand the possibilities for creating new cinnoline-based compounds for various applications.
Photochemical Reactions
- The photochemical cyclodehydrogenation of substituted azobenzenes, including those similar to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, leads to the formation of benzo[c]cinnoline derivatives. These reactions demonstrate the potential of photochemistry in modifying and creating complex cinnoline structures (Badger et al., 1964).
Anti-Inflammatory Activity Study
- A recent study developed a method for synthesizing cinnolines, including those related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, and investigated their anti-inflammatory activities. This highlights the potential biomedical applications of cinnoline derivatives (Tian et al., 2023).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
Eigenschaften
IUPAC Name |
3-chloro-4-(2,6-dimethoxyphenyl)cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCOLLDXASIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



